molecular formula C11H13N3O3S B5711508 N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide

Cat. No. B5711508
M. Wt: 267.31 g/mol
InChI Key: JAFPFLJPYBGTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in biochemical and physiological research. It is a thiol-reactive compound that can covalently attach to cysteine residues in proteins and peptides, allowing for their detection and quantification in various assays.

Mechanism of Action

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide reacts with cysteine residues in proteins and peptides through a thiol-disulfide exchange reaction. The reaction results in the formation of a covalent bond between the N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide molecule and the cysteine residue. The fluorescence of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide is enhanced upon binding to a protein, allowing for its detection and quantification in various assays.
Biochemical and Physiological Effects:
N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide labeling can affect the biochemical and physiological properties of proteins and peptides. The labeling can alter the conformation and activity of the labeled molecules, leading to changes in their function and interaction with other molecules. However, these effects can be minimized by careful experimental design and optimization of labeling conditions.

Advantages and Limitations for Lab Experiments

The advantages of using N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide as a labeling reagent include its high sensitivity, specificity, and versatility. N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide can be used with a wide range of proteins and peptides, and its fluorescence can be easily detected using standard laboratory equipment. However, the limitations of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide include its potential for non-specific labeling and interference with protein function. Additionally, the labeling efficiency of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide can vary depending on the experimental conditions and the nature of the protein or peptide being labeled.

Future Directions

For the use of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide in scientific research include the development of new labeling strategies and the optimization of existing labeling protocols. Additionally, the application of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide in live cell imaging and proteomics research is an area of active investigation. The development of new fluorescent labeling reagents with improved properties and performance is also an area of interest. Overall, the use of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide and other fluorescent labeling reagents will continue to play an important role in advancing our understanding of the structure and function of biological molecules.

Synthesis Methods

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide is synthesized from 3-nitroaniline and butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thioacetic acid to form the final product. The purity of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide has a wide range of applications in scientific research. It is commonly used as a fluorescent labeling reagent in protein and peptide analysis, such as in fluorescence resonance energy transfer (FRET) assays, fluorescence polarization assays, and fluorescence quenching assays. N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide can also be used in the labeling of lipids, nucleic acids, and carbohydrates. Additionally, N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide has been used in the study of enzyme kinetics, protein-protein interactions, and membrane transport.

properties

IUPAC Name

N-[(3-nitrophenyl)carbamothioyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-2-4-10(15)13-11(18)12-8-5-3-6-9(7-8)14(16)17/h3,5-7H,2,4H2,1H3,(H2,12,13,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFPFLJPYBGTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-nitrophenyl)carbamothioyl]butanamide

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